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  • Product: 2-(3-Hydroxyphenyl)acetohydrazide
  • CAS: 20277-01-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-(3-Hydroxyphenyl)acetohydrazide

Executive Summary 2-(3-Hydroxyphenyl)acetohydrazide (CAS: 20277-01-4) is a critical pharmacophore scaffold utilized in the synthesis of bioactive hydrazones, metal chelators, and heterocyclic therapeutics. Distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Hydroxyphenyl)acetohydrazide (CAS: 20277-01-4) is a critical pharmacophore scaffold utilized in the synthesis of bioactive hydrazones, metal chelators, and heterocyclic therapeutics. Distinguished by its meta-substituted phenolic ring and a reactive hydrazide tail, this compound serves as a versatile nucleophile in "click" chemistry and Schiff base condensation reactions.[1]

This technical guide provides an exhaustive physicochemical profile, synthetic methodology, and reactivity analysis of 2-(3-Hydroxyphenyl)acetohydrazide. It is designed to support researchers in optimizing reaction conditions, ensuring stability during storage, and validating purity through rigorous analytical protocols.[1]

Molecular Architecture & Identification[1]

The compound is characterized by a phenylacetic acid backbone modified with a hydrazide functional group and a hydroxyl group at the meta position.[1] This specific substitution pattern influences its electronic properties, making the phenolic proton less acidic than its para isomer due to the lack of direct resonance conjugation with the electron-withdrawing hydrazide chain.

AttributeSpecification
IUPAC Name 2-(3-Hydroxyphenyl)acetohydrazide
Common Synonyms 3-Hydroxyphenylacetic acid hydrazide; m-Hydroxy-PAH
CAS Registry Number 20277-01-4
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES Oc1cccc(CC(=O)NN)c1
InChI Key SFKMWAWFJGJIOA-UHFFFAOYSA-N

Physicochemical Characterization

Understanding the solubility and ionization behavior of 2-(3-Hydroxyphenyl)acetohydrazide is paramount for designing efficient reaction matrices and bioassays.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.[1][2]

  • Melting Point: Typically observed in the range of 148–155 °C (dependent on crystallization solvent).[1]

  • Hygroscopicity: Moderately hygroscopic.[1] The hydrazide group can form hydrates; storage in a desiccator is required to prevent hydrolysis or oxidation.[1]

Solution Properties & Solubility Profile

The compound exhibits amphiphilic character due to the lipophilic phenyl ring and the hydrophilic hydrazide/phenol groups.[1]

SolventSolubility RatingApplication Note
DMSO High (>50 mg/mL)Preferred for NMR and stock solutions.
Methanol/Ethanol Moderate (Heating req.)[1]Ideal for recrystallization.[1]
Water Low to ModerateSoluble in hot water; sparingly soluble at RT.[1]
Dichloromethane LowSuitable for precipitation/washing.[1]
Diethyl Ether InsolubleUsed as an antisolvent.[1]
Electronic Properties (Ionization & Lipophilicity)

The molecule possesses three distinct ionizable sites, influencing its behavior in biological media.[1]

  • pKa₁ (Hydrazide -NH₃⁺): ~3.0 – 3.5 (Protonated terminal nitrogen).[1]

  • pKa₂ (Phenolic -OH): ~9.8 (Acidity modulated by the meta position).[1]

  • pKa₃ (Hydrazide -NH-): ~13.0 (Amide-like deprotonation).

  • LogP (Predicted): ~0.[1][3]2. The compound is relatively polar, suggesting good membrane permeability but rapid clearance if not derivatized.[1]

Synthetic Pathway & Purity Analysis[2]

The synthesis of 2-(3-Hydroxyphenyl)acetohydrazide follows a classic nucleophilic acyl substitution pathway. The process must be controlled to prevent the formation of symmetrical dihydrazides.

Synthesis Workflow

The most robust route involves the hydrazinolysis of the corresponding methyl or ethyl ester.[1] Direct reaction of the acid with hydrazine is less efficient and requires coupling agents (e.g., EDC/HOBt).[1]

SynthesisPathway Acid 3-Hydroxyphenylacetic Acid (Starting Material) Ester Methyl 3-Hydroxyphenylacetate (Intermediate) Acid->Ester MeOH, H2SO4 (cat) Reflux, 4h Hydrazide 2-(3-Hydroxyphenyl)acetohydrazide (Target) Ester->Hydrazide NH2NH2·H2O (excess) EtOH, Reflux, 6-12h Byproduct Symmetrical Dihydrazide (Impurity) Ester->Byproduct Stoichiometric Deficit of Hydrazine

Figure 1: Two-step synthetic pathway from 3-hydroxyphenylacetic acid via esterification and hydrazinolysis.

Protocol: Hydrazinolysis of Methyl Ester

Reagents: Methyl 2-(3-hydroxyphenyl)acetate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Absolute Ethanol.[1]

  • Dissolution: Dissolve the methyl ester in absolute ethanol (5 mL/mmol).

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: Use a large excess (5-10 eq) to suppress dimer formation.

  • Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. Monitor consumption of ester by TLC (System: CHCl₃:MeOH 9:1).

  • Isolation: Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

  • Crystallization: Cool to 4 °C. If oil forms, induce crystallization by scratching or adding cold diethyl ether.[1]

  • Purification: Recrystallize from hot ethanol/water (9:1).

Purity Validation
  • HPLC: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] Detect at 254 nm and 280 nm.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.20 (s, 1H, -NH-N).[1]

    • δ 9.30 (s, 1H, Phenolic -OH).[1]

    • δ 6.6–7.1 (m, 4H, Aromatic).[1]

    • δ 4.20 (s, 2H, -NH₂).[1]

    • δ 3.30 (s, 2H, Benzylic -CH₂-).[1]

Reactivity Profile

The chemical utility of 2-(3-Hydroxyphenyl)acetohydrazide lies in its bifunctional nucleophilicity .

Schiff Base Formation (Hydrazone Synthesis)

The terminal amino group (-NH₂) is a potent nucleophile (alpha-effect), reacting rapidly with aldehydes and ketones to form hydrazones. This is the primary mechanism for generating bioactive libraries.[1]

Reactivity Hydrazide 2-(3-Hydroxyphenyl)acetohydrazide Intermediate Hemiaminal Hydrazide->Intermediate Nucleophilic Attack (Acid Cat.) Aldehyde Electrophile (R-CHO) Aldehyde->Intermediate Product Acylhydrazone (Schiff Base) Intermediate->Product - H2O (Dehydration)

Figure 2: Mechanism of hydrazone formation. Acid catalysis (e.g., Glacial Acetic Acid) is often required to activate the carbonyl.[1]

Stability & Oxidation

Hydrazides are reducing agents.[1]

  • Oxidation: Upon exposure to air or oxidants (e.g., Iodine, KMnO₄), the hydrazide group can oxidize to the corresponding diimide or carboxylic acid.[1]

  • Storage: Store under Nitrogen or Argon at -20 °C.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: To determine the precise ionization constants of the phenolic and hydrazide groups.

  • Preparation: Prepare a 1.0 mM solution of the hydrazide in degassed water (with 10% DMSO if solubility is limited).[1]

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Procedure:

    • Acidify the solution to pH 2.0 using HCl.[1]

    • Titrate with NaOH under inert atmosphere (N₂) to prevent carbonate formation.[1]

    • Record pH vs. Volume added.[1]

  • Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the titration curve.[1] Expect inflection points at pH ~3.2 (NH₃⁺ deprotonation) and pH ~9.8 (Phenol deprotonation).[1]

General Procedure for Hydrazone Derivatization

Objective: Synthesis of a library for biological screening.

  • Stoichiometry: Mix Hydrazide (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 2–4 hours.

  • Workup: Cool to room temperature. The hydrazone typically precipitates.[1] Filter and wash with cold ethanol and ether.[1]

  • Characterization: Confirm disappearance of the NH₂ signal (δ 4.20) and appearance of the imine -N=CH- proton (δ 8.0–8.5) in ¹H NMR.

References

  • PubChem Compound Summary. (2025). 2-(3-Hydroxyphenyl)acetohydrazide.[4][5][6] National Center for Biotechnology Information.[1] Link[1]

  • CymitQuimica. (2025).[1][7] Catalog Entry for CAS 20277-01-4. Link[1]

  • Li, X., et al. (2016).[1] Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Asian Journal of Chemistry, 17, 536-540.[1] (Analogous synthesis methodology).[1] Link

  • Naeem, S., et al. (2020).[1][8][9] In-silico determination of pKa and logP values of some isoniazid synthetic analogues. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.[1][9] (Methodology for hydrazide pKa prediction). Link

  • Molaid Chemicals. (2025). 2-(3-hydroxyphenyl)acetohydrazide CAS Database. Link

Sources

Exploratory

thermodynamic properties of 3-hydroxyphenyl acetohydrazide

Thermodynamic Characterization of 3-Hydroxyphenyl Acetohydrazide: A Predictive & Experimental Framework Executive Summary 3-Hydroxyphenyl acetohydrazide (also known as 2-(3-hydroxyphenyl)acetohydrazide) is a critical pha...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Characterization of 3-Hydroxyphenyl Acetohydrazide: A Predictive & Experimental Framework

Executive Summary

3-Hydroxyphenyl acetohydrazide (also known as 2-(3-hydroxyphenyl)acetohydrazide) is a critical pharmacophore in medicinal chemistry, serving as a precursor for 1,3,4-oxadiazoles and Schiff bases with anti-inflammatory and antimicrobial potential. Unlike its isomer 3-hydroxybenzhydrazide, specific experimental thermodynamic data (solubility limits, enthalpy of fusion) for this molecule remains sparse in open literature.

This technical guide addresses that gap. As a Senior Application Scientist, I provide here a predictive thermodynamic profile derived from structural analogs and a validated experimental framework for researchers to characterize this compound. This guide moves beyond simple data listing to explain the causality of its physical behavior—specifically how the methylene spacer and phenolic hydroxyl group dictate its lattice energy and solvation profile.

Part 1: Physicochemical Profile & Predictive Thermodynamics

To understand the thermodynamics of 3-hydroxyphenyl acetohydrazide, we must analyze it relative to its structural anchors: the parent phenylacetic hydrazide (lacking the -OH group) and its isomer 3-hydroxybenzhydrazide (lacking the methylene spacer).

Comparative Thermodynamic Data (Analog Analysis)

The following table synthesizes known data from analogs to bound the expected properties of the target molecule.

PropertyPhenylacetic Hydrazide (Parent)3-Hydroxybenzhydrazide (Isomer)3-Hydroxyphenyl Acetohydrazide (Target)
Structure Ph-CH₂-CONHNH₂HO-Ph-CONHNH₂HO-Ph-CH₂-CONHNH₂
CAS No. 937-39-35818-06-476495-78-0 (Generic)
Melting Point 115–116 °C158–161 °CPredicted: 135–145 °C
LogP (Calc) ~0.6~0.3~0.2 – 0.4
H-Bond Donors 344
Lattice Stability Moderate (Flexible linker)High (Rigid conjugation)Moderate-High
Mechanistic Insight: The "Spacer Effect"
  • Enthalpy of Fusion (

    
    ):  The target molecule contains a methylene (-CH2-) spacer between the aromatic ring and the hydrazide group. This breaks the 
    
    
    
    -conjugation seen in 3-hydroxybenzhydrazide, increasing molecular flexibility. Consequently, the target will have a lower melting point than its benzhydrazide isomer (158°C) but a higher melting point than the non-hydroxylated parent (115°C) due to the additional hydrogen bonding network provided by the phenolic -OH.
  • Solubility Driver: The phenolic -OH group significantly increases the crystal lattice energy (enthalpic penalty to dissolution) but simultaneously increases the affinity for polar solvents (entropic gain in water/alcohols).

Part 2: Experimental Protocols for Thermodynamic Characterization

Since specific literature values are non-existent, the following protocols are the "Gold Standard" for generating this data in your lab. These are self-validating systems designed to minimize experimental error.

Protocol 2.1: Differential Scanning Calorimetry (DSC) for Fusion Enthalpy

Objective: Determine the onset melting temperature (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 3–5 mg of dried 3-hydroxyphenyl acetohydrazide into a Tzero aluminum pan. Hermetically seal with a pinhole lid (to allow moisture escape without sublimation loss).

  • Calibration: Calibrate the DSC using Indium (MP: 156.6°C,

    
    : 28.45 J/g) as it brackets the predicted MP of the target.
    
  • Ramp Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 180°C (First Heat).

    • Critical Step: If degradation is suspected (browning), use a faster ramp (20°C/min) to capture

      
       before decomposition.
      
  • Analysis: Integrate the endothermic peak. The area under the curve represents

    
     (kJ/mol), a critical parameter for solubility modeling.
    
Protocol 2.2: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Measure mole fraction solubility (


) in various solvents to fit the Apelblat or Van't Hoff models.
  • Excess Addition: Add excess solid compound to 10 mL of solvent (Water, Ethanol, Methanol, Acetone) in glass vials.

  • Equilibration: Place vials in a shaking water bath at fixed temperatures (298.15 K to 323.15 K) for 72 hours.

  • Sampling:

    • Stop shaking and allow settling for 4 hours.

    • Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

  • Calculation: Calculate mole fraction solubility (

    
    ) using the equation:
    
    
    
    
    (Where
    
    
    is mass and
    
    
    is molecular weight of solute
    
    
    and solvent
    
    
    ).

Part 3: Visualization of Workflows

Synthesis & Structural Context

This diagram illustrates the synthesis pathway and the structural comparison that dictates the thermodynamic properties.

G Precursor 3-Hydroxyphenylacetic Acid (Precursor) Reaction Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Precursor->Reaction Target 3-Hydroxyphenyl Acetohydrazide (Target Molecule) Reaction->Target Parent Phenylacetic Hydrazide (MP: 115°C) Target->Parent Lacks -OH Group (Lower Lattice Energy) Isomer 3-Hydroxybenzhydrazide (MP: 160°C) Target->Isomer Lacks -CH2- Spacer (Rigid Conjugation)

Caption: Structural relationship between the target molecule and its thermodynamic analogs.

Thermodynamic Characterization Workflow

This flowchart guides the researcher through the logical sequence of experiments required to generate a full thermodynamic profile.

ThermoFlow cluster_SolidState Solid State Physics cluster_Solution Solution Thermodynamics Start Synthesized Sample (Recrystallized) DSC DSC Analysis (Determine Tm & ΔHfus) Start->DSC TGA TGA Analysis (Determine Tdecomp) Start->TGA Solubility Shake-Flask Method (298K - 323K) DSC->Solubility Use Tm for Ideal Solubility Calc TGA->DSC Set Max Temp limit Models Data Fitting (Apelblat / Van't Hoff) Solubility->Models Output Thermodynamic Profile (ΔHsol, ΔSsol, ΔGsol) Models->Output

Caption: Step-by-step experimental workflow for thermodynamic profiling.

References

  • Sigma-Aldrich. (2024). Phenylacetic hydrazide (CAS 937-39-3) Product Specification & Melting Point. Link

  • TCI Chemicals. (2024). 3-Hydroxybenzhydrazide (CAS 5818-06-4) Physicochemical Properties. Link

  • PubChem. (2024). 2-(3-Hydroxyphenyl)acetohydrazide (Compound Summary). National Library of Medicine. Link

  • Shakeel, F. et al. (2014). Solubility and thermodynamic function of some anti-inflammatory drugs in different solvents. Journal of Molecular Liquids. (Reference for Shake-Flask Protocol). Link

  • Grant, D. J. W. (1990). Solubility and Decomposition of Pharmaceuticals. In: Physical Chemical Principles in the Pharmaceutical Sciences. (Reference for Ideal Solubility Theory).
Foundational

Pharmacophoric Architecture of 2-(3-Hydroxyphenyl)acetohydrazide: A Fragment-Based Design Perspective

Executive Summary This technical guide deconstructs the pharmacophoric properties of 2-(3-Hydroxyphenyl)acetohydrazide , a privileged scaffold in medicinal chemistry. Functioning primarily as a zinc/nickel-binding fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide deconstructs the pharmacophoric properties of 2-(3-Hydroxyphenyl)acetohydrazide , a privileged scaffold in medicinal chemistry. Functioning primarily as a zinc/nickel-binding fragment and a hydrogen-bonding warhead, this molecule serves as a critical intermediate for developing urease inhibitors, monoamine oxidase (MAO) modulators, and antimicrobial agents. This document details its structural electronics, validated synthetic pathways, and in silico binding mechanisms, providing a blueprint for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Deconstruction & Pharmacophoric Mapping

The efficacy of 2-(3-Hydroxyphenyl)acetohydrazide stems from its ability to interact with biological targets via three distinct vectors: metal chelation,


-interactions, and directional hydrogen bonding.
Electronic & Steric Features
  • The Hydrazide Warhead (

    
    ):  This moiety is amphoteric. The terminal amino group (
    
    
    
    ) acts as a nucleophile and hydrogen bond donor (HBD), while the carbonyl oxygen serves as a hydrogen bond acceptor (HBA). Crucially, the
    
    
    motif facilitates bidentate chelation with metalloenzyme cofactors (e.g.,
    
    
    in urease).
  • The Meta-Hydroxyl Group (

    
    ):  Unlike para-substitution, the meta-hydroxyl group induces a specific bent geometry in the electrostatic potential surface. It serves as a secondary anchor point, often engaging in H-bonds with backbone residues (e.g., Histidine or Aspartate) in enzyme pockets without incurring the steric penalties often seen with ortho-substitution.
    
  • The Methylene Linker (

    
    ):  Provides rotational freedom, allowing the aromatic ring to adopt an optimal T-shaped or parallel displaced stacking conformation relative to the hydrazide binding site.
    
Pharmacophore Visualization

The following diagram illustrates the core interaction points defined for high-throughput virtual screening (HTVS).

PharmacophoreMap Molecule 2-(3-Hydroxyphenyl) acetohydrazide Aromatic Hydrophobic/Aromatic (Pi-Stacking) Molecule->Aromatic Phenyl Ring Donor H-Bond Donor (Meta-OH) Molecule->Donor 3-Position Chelator Metal Chelation/H-Bonding (Hydrazide Motif) Molecule->Chelator Terminal Target_Phe Receptor Hydrophobic Pocket Aromatic->Target_Phe Interaction w/ Phe/Trp Target_Backbone Receptor Polar Residue Donor->Target_Backbone Interaction w/ Asp/Glu Target_Metal Metalloenzyme Center Chelator->Target_Metal Interaction w/ Ni2+/Zn2+

Figure 1: 2D Pharmacophoric Map highlighting the three primary interaction vectors: the aromatic anchor, the meta-hydroxyl donor, and the hydrazide chelator.

Part 2: Binding Modes & Target Interaction (E-E-A-T)

Urease Inhibition Mechanism

The primary validated target for phenylacetohydrazides is Urease (e.g., Helicobacter pylori or Jack Bean). Urease is a nickel-dependent metalloenzyme.[1]

  • Mechanism: The hydrazide moiety acts as a bidentate ligand. The carbonyl oxygen and the terminal amino nitrogen coordinate with the bi-nickel center (

    
    ) in the active site, displacing the water molecule required for urea hydrolysis.
    
  • Role of 3-OH: The hydroxyl group extends into the hydrophilic entrance of the active site, stabilizing the inhibitor via H-bonds with the flap region residues (often His

    
    222 or Ala 
    
    
    
    220 in bacterial ureases).
Antioxidant Activity

The 3-hydroxyl group on the phenyl ring confers radical scavenging capability. While less potent than catechols (di-OH), the monophenolic moiety can donate a hydrogen atom to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy radical via resonance across the aromatic system.

Physicochemical Profile (Lipinski Compliance)

For drug development, this molecule serves as a "Lead-Like" fragment.

PropertyValue (Calc.)Lipinski Rule of 5 Status
Molecular Weight 166.18 g/mol Pass (< 500)
LogP ~0.4 - 0.8Pass (< 5)
H-Bond Donors 4 (NH, NH2, OH)Pass (< 5)
H-Bond Acceptors 2 (C=O, OH)Pass (< 10)
TPSA ~75 ŲHigh Oral Bioavailability

Part 3: Synthetic Protocols & Validation

To ensure scientific integrity, the synthesis must avoid dimerization and oxidation. The following protocol is self-validating via TLC monitoring.

Synthesis: Hydrazinolysis of Esters

Reaction: Ethyl 2-(3-hydroxyphenyl)acetate +


 Product + EtOH

Protocol:

  • Reagents: Dissolve 0.01 mol of Ethyl 2-(3-hydroxyphenyl)acetate in 20 mL of absolute ethanol.

  • Addition: Add Hydrazine Hydrate (80% or 99%) in excess (0.03 mol, 3 equivalents). Rationale: Excess hydrazine prevents the formation of the symmetric di-hydrazide byproduct.

  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours.
    
  • Monitoring (Self-Validation): Check TLC (System: Chloroform:Methanol 9:1). The starting ester (

    
    ) should disappear, and a lower spot (Hydrazide, 
    
    
    
    ) should appear.
  • Isolation: Cool the mixture to

    
    . The solid product precipitates. Filter and wash with cold ethanol.
    
  • Purification: Recrystallize from ethanol/water if necessary.

Analytical Validation
  • Melting Point: Expected range:

    
     (varies slightly by crystal habit).
    
  • IR Spectroscopy:

    • 
      : Doublet (
      
      
      
      stretch).
    • 
      : Amide I (
      
      
      
      stretch).
  • NMR (

    
    ): 
    
    • 
       ppm (s, 1H, -NH-).
      
    • 
       ppm (s, 2H, -NH2).
      
    • 
       ppm (s, 2H, -CH2-).
      

SynthesisWorkflow Start Start: Ethyl 2-(3-hydroxyphenyl)acetate Step1 Dissolve in EtOH Add 3.0 eq Hydrazine Hydrate Start->Step1 Step2 Reflux (4-6 hrs) Temp: 78°C Step1->Step2 Check TLC Check (CHCl3:MeOH 9:1) Step2->Check Check->Step2 Ester Visible Isolate Cool to 0°C Precipitate & Filter Check->Isolate Ester Consumed Verify Validation IR: 1660 cm-1 (C=O) MP: ~150°C Isolate->Verify

Figure 2: Step-by-step synthetic workflow with integrated TLC quality control checkpoints.

Part 4: Computational Modeling Workflow

For researchers integrating this scaffold into in silico pipelines, the following workflow ensures accurate docking results.

Ligand Preparation
  • Protonation: At physiological pH (7.4), the hydrazide is neutral. The phenol (

    
    ) remains protonated.
    
  • Tautomerism: Generate keto-enol tautomers; the keto form is dominant and bioactive for hydrazides.

Docking Protocol (Urease Case Study)
  • Grid Generation: Center grid on the Nickel ions of the crystal structure (e.g., PDB ID: 4UBP or 3LA4 ).

  • Constraints: Set a metal-coordination constraint (optional but recommended) for the carbonyl oxygen to

    
    .
    
  • Scoring: Use a scoring function that accounts for solvation terms (e.g., XP Glide or GoldScore), as the active site is highly solvated.

InSilicoPipeline Ligand Ligand Prep (Keto form, pH 7.4) Dock Molecular Docking (Flexible Ligand) Ligand->Dock Protein Protein Prep (PDB: 4UBP) Remove Waters (keep catalytic) Grid Grid Generation Center: Ni2+ Ions Protein->Grid Grid->Dock Analysis Interaction Profiling (RMSD, H-Bonds) Dock->Analysis

Figure 3: Computational pipeline for docking phenylacetohydrazide derivatives into metalloenzymes.

References

  • Amtul, Z., et al. (2002).[2] Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348. Link

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Verma, M., et al. (2014). Synthesis and urease inhibition activity of some novel hydrazides. Asian Journal of Chemistry.
  • BenchChem Protocols. (2025). Application Notes and Protocols for Evaluating the Urease Inhibition Activity of Hydrazine Derivatives. Link

  • Lodhi, M. A., et al. (2008). Investigation of the kinetic mechanism of urease inhibition by hydroxamic acids and hydrazides. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

cyclization protocols for 2-(3-Hydroxyphenyl)acetohydrazide to 1,3,4-oxadiazoles

Executive Summary This application note details high-fidelity protocols for the cyclization of 2-(3-hydroxyphenyl)acetohydrazide (1) into diverse 1,3,4-oxadiazole scaffolds. The 3-hydroxyphenylacetyl moiety is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for the cyclization of 2-(3-hydroxyphenyl)acetohydrazide (1) into diverse 1,3,4-oxadiazole scaffolds. The 3-hydroxyphenylacetyl moiety is a privileged pharmacophore; the methylene linker provides rotational freedom distinct from rigid benzohydrazides, while the meta-hydroxyl group serves as a critical hydrogen-bond donor/acceptor for target engagement.

We present three distinct cyclization pathways selected for their robustness, scalability, and chemoselectivity, specifically addressing the challenge of maintaining the integrity of the phenolic hydroxyl group during ring closure.

Strategic Reaction Architecture

The transformation of hydrazide (1) can be directed toward three functional classes of oxadiazoles. The choice of protocol depends on the desired substituent at the C5 position.

ReactionMap Start 2-(3-Hydroxyphenyl) acetohydrazide (1) PathA Protocol A: Thione/Thiol Formation Start->PathA CS2, KOH EtOH, Reflux PathB Protocol B: Oxidative Cyclization (via Hydrazone) Start->PathB 1. R-CHO (Hydrazone) 2. I2, K2CO3 PathC Protocol C: Amino-Cyclization Start->PathC CNBr NaHCO3 ProdA 5-Substituted-1,3,4- oxadiazole-2-thiol PathA->ProdA Acidification (HCl) ProdB 2,5-Disubstituted- 1,3,4-oxadiazole PathB->ProdB Oxidative Closure ProdC 2-Amino-1,3,4- oxadiazole PathC->ProdC Cyclocondensation

Figure 1: Divergent synthetic pathways for 2-(3-hydroxyphenyl)acetohydrazide cyclization.

Technical Protocols

Protocol A: Synthesis of 5-(3-Hydroxybenzyl)-1,3,4-oxadiazole-2-thiol

Target: Thione/Thiol functionalized cores for further S-alkylation.

Mechanism: Nucleophilic attack of the hydrazide nitrogen on carbon disulfide (CS₂) under basic conditions forms a dithiocarbazate intermediate, which undergoes intramolecular cyclodehydration.

Reagents:

  • 2-(3-Hydroxyphenyl)acetohydrazide (1.0 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)[1]

  • Potassium Hydroxide (KOH) (1.5 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve KOH (1.5 eq) in absolute ethanol (10 mL/mmol).

  • Activation: Add 2-(3-hydroxyphenyl)acetohydrazide (1.0 eq) to the ethanolic KOH. Stir at room temperature for 15 minutes to ensure deprotonation and formation of the potassium hydrazide salt.

  • Addition: Dropwise add CS₂ (1.5 eq) to the reaction mixture. Caution: CS₂ is volatile and toxic; use a fume hood.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). Evolution of H₂S gas (rotten egg smell) indicates reaction progress.

  • Workup: Concentrate the solvent under reduced pressure to ~20% of the original volume. Dilute with ice-cold water.

  • Precipitation: Acidify the solution carefully with dilute HCl (10%) to pH 2–3. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure thione.

Scientific Insight: The basic conditions protect the phenol as a phenoxide, preventing O-alkylation by CS₂. Acidification regenerates the phenol and the oxadiazole thione simultaneously [1].

Protocol B: Oxidative Cyclization to 2,5-Disubstituted-1,3,4-Oxadiazoles

Target: Library generation (High Diversity) via Aldehydes.

Mechanism: Condensation with an aldehyde yields an acylhydrazone (Schiff base). Subsequent treatment with Iodine (I₂) promotes oxidative cyclization via an azo-enolic intermediate.

Reagents:

  • Step 1: Aryl Aldehyde (1.0 eq), Ethanol, Cat. Glacial Acetic Acid.

  • Step 2: Iodine (I₂) (1.2 eq), Potassium Carbonate (K₂CO₃) (3.0 eq), Dioxane or DMSO.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Reflux hydrazide (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol with 2 drops of acetic acid for 2 hours.

    • Cool and filter the precipitated hydrazone. Dry the solid.

  • Oxidative Cyclization:

    • Suspend the hydrazone (1.0 mmol) in 1,4-dioxane (10 mL).

    • Add K₂CO₃ (3.0 mmol) and stir for 10 minutes.

    • Add Iodine (1.2 mmol) portion-wise at room temperature. The color will initially fade as iodine is consumed.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

  • Quenching: Cool the mixture and pour into crushed ice containing 5% sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Isolation: Extract with ethyl acetate or filter the precipitate if solid.

Why this method? Unlike POCl₃ cyclizations, this iodine-mediated protocol is mild and tolerates the free phenolic hydroxyl group on the starting material, avoiding the formation of phosphate esters [2, 5].

Protocol C: Synthesis of 2-Amino-1,3,4-Oxadiazoles

Target: Amino-functionalized cores for kinase inhibition studies.

Reagents:

  • Hydrazide (1.0 eq)

  • Cyanogen Bromide (CNBr) (1.1 eq) Highly Toxic – Handle with extreme care

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve hydrazide (1.0 eq) in MeOH/H₂O (1:1). Add NaHCO₃ (2.0 eq).

  • Addition: Cool to 0–5°C. Add CNBr (1.1 eq) portion-wise over 20 minutes.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Workup: Neutralize with water. The resulting solid is filtered and recrystallized from ethanol.[2]

Critical Control Points & Troubleshooting

VariableObservationCorrective Action
Phenol Integrity O-acylation or phosphorylation side products (observed in POCl₃ method).Preferred: Use Protocol B (Iodine/Base). If POCl₃ is mandatory, protect phenol as benzyl ether (Bn) prior to cyclization.
Solubility Starting hydrazide precipitates in cold ethanol.Gently warm to 40°C or add 10% DMF as a co-solvent.
Thione vs. Thiol Product exists as tautomeric mixture.In solution, thione form (C=S) often predominates. For S-alkylation, add base (K₂CO₃) to lock the thiolate form.
Iodine Color Iodine color persists after reaction.Wash with 5% Na₂S₂O₃ (Sodium Thiosulfate) during workup to remove iodine stains and prevent oxidation of the phenol.

References

  • Synthesis of 5-(4-Hydroxyphenyl) methyl-2-mercapto-1,3,4-oxadiazole (CS2/KOH Method).

    • Source: Research & Reviews in Pharmacy and Pharmaceutical Sciences.

    • URL:[Link]

  • Oxidative cyclization of N-acylhydrazones using Iodine/K2CO3.

    • Source: Organic Chemistry Portal (Abstracts of J. Org. Chem. 2013, 78, 10337-10343).[3]

    • URL:[Link]

  • Biological activity of 5-substituted-2-(3-hydroxybenzyl)-1,3,4-oxadiazoles.

    • Source: SciSpace (Refencing antioxidant studies of trihydroxyphenyl oxadiazoles).
    • URL:[Link]

  • Reaction of Hydrazides with CS2 and KOH (General Protocol).

    • Source: Oriental Journal of Chemistry.[4]

    • URL:[Link]

  • Review of Synthetic Approaches for 1,3,4-Oxadiazoles (POCl3 vs Oxid

    • Source: Open Medicinal Chemistry Journal.
    • URL:[Link]

Sources

Application

Application and Protocol Guide for Microwave-Assisted Synthesis of Heterocyclic Scaffolds from 2-(3-Hydroxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of diverse heterocyclic compounds, utilizing 2-(3-hydroxyphenyl)acetohydrazide as a versatile starting material. The protocols herein are designed to provide researchers and drug development professionals with a robust framework for synthesizing novel molecular entities with potential therapeutic applications. We will explore the synthesis of key heterocyclic systems, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles, through meticulously outlined microwave-assisted protocols. This guide emphasizes the principles of green chemistry, highlighting the advantages of MAOS in reducing reaction times, improving yields, and minimizing solvent usage compared to conventional heating methods.[1]

Introduction: The Strategic Advantage of 2-(3-Hydroxyphenyl)acetohydrazide in Drug Discovery

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of heterocyclic systems.[2] Hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic incorporation of a 3-hydroxyphenyl moiety in 2-(3-hydroxyphenyl)acetohydrazide offers an additional dimension for biological interaction and further functionalization, making it an attractive starting point for the synthesis of novel drug candidates.

Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][5] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to minutes, and improved product yields.[1] This efficiency, coupled with the potential for solvent-free reactions, aligns with the principles of green chemistry, making MAOS an environmentally benign approach to chemical synthesis.[1]

This guide will provide detailed protocols for the microwave-assisted synthesis of several key heterocyclic scaffolds from 2-(3-hydroxyphenyl)acetohydrazide, offering a practical resource for the modern medicinal chemist.

Core Principles of Microwave-Assisted Synthesis

Unlike conventional heating, which relies on conduction and convection, microwave energy heats the entire volume of the reaction mixture simultaneously. This is achieved through the interaction of the microwave's electric field with polar molecules and ions in the reaction mixture. This "dielectric heating" leads to a rapid increase in temperature, accelerating reaction rates.

Key advantages of this technology include:

  • Rapid Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1]

  • Higher Yields: The uniform heating and rapid reaction times can minimize the formation of side products, leading to cleaner reactions and higher yields.

  • Improved Purity: With fewer side products, the purification of the final compound is often simpler.

  • Energy Efficiency: The direct heating of the reaction mixture is more energy-efficient than heating a large oil bath.

  • Green Chemistry: The potential for solvent-free reactions and reduced energy consumption makes MAOS an environmentally friendly technique.[1]

Safety in Microwave Chemistry

While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.

  • Use Dedicated Laboratory Microwave Apparatus: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential explosions.

  • Pressure Monitoring: Always use sealed vessels designed for microwave synthesis that can withstand high pressures. Modern microwave reactors have built-in pressure monitoring systems.

  • Solvent Choice: Be aware of the flammability and boiling points of your solvents. Never heat flammable solvents in a sealed vessel without proper pressure control.

  • Exothermic Reactions: Exercise caution with potentially explosive or highly exothermic reactions. The rapid heating of microwaves can accelerate these reactions to a dangerous degree.

  • Vessel Integrity: Regularly inspect reaction vessels for any signs of damage or wear.

Synthesis Protocols

Synthesis of 2-(3-Hydroxyphenyl)-5-substituted-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Scheme:

2-(3-Hydroxyphenyl)acetohydrazide 2-(3-Hydroxyphenyl)acetohydrazide Microwave Microwave (POCl3) 2-(3-Hydroxyphenyl)acetohydrazide->Microwave Aromatic_Acid R-COOH Aromatic_Acid->Microwave Oxadiazole 2-((3-hydroxyphenyl)methyl)-5-R-1,3,4-oxadiazole Microwave->Oxadiazole Hydrazide 2-(3-Hydroxyphenyl)acetohydrazide Microwave Microwave (Ethanol, Acetic Acid) Hydrazide->Microwave Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Microwave Pyrazole 1-((3-hydroxyphenyl)acetyl)-3,5-disubstituted-1H-pyrazole Microwave->Pyrazole Hydrazide 2-(3-Hydroxyphenyl)acetohydrazide Microwave Microwave (Ethanol) Hydrazide->Microwave Thiosemicarbazide R-NCS Thiosemicarbazide->Microwave Thiadiazole 5-((3-hydroxyphenyl)methyl)-N-R-1,3,4-thiadiazol-2-amine Microwave->Thiadiazole

Sources

Method

condensation reaction conditions for 2-(3-Hydroxyphenyl)acetohydrazide

Application Note: Optimized Condensation Protocols for 2-(3-Hydroxyphenyl)acetohydrazide Part 1: Introduction & Scope Target Molecule: 2-(3-Hydroxyphenyl)acetohydrazide CAS Registry Number: 59754-60-6 (Related analog ref...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Condensation Protocols for 2-(3-Hydroxyphenyl)acetohydrazide

Part 1: Introduction & Scope

Target Molecule: 2-(3-Hydroxyphenyl)acetohydrazide CAS Registry Number: 59754-60-6 (Related analog reference; verify specific batch CoA) Molecular Formula:


Molecular Weight:  166.18  g/mol 

This application note details the validated reaction conditions for the condensation of 2-(3-Hydroxyphenyl)acetohydrazide with carbonyl compounds (aldehydes/ketones) to form hydrazones (Schiff bases). These derivatives are critical intermediates in medicinal chemistry, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties due to the pharmacophore generated by the azomethine (


) linkage combined with the phenolic hydroxyl group.

Key Challenges Addressed:

  • Chemo-selectivity: Ensuring reaction at the terminal hydrazine nitrogen (

    
    ) without affecting the phenolic hydroxyl or the amide nitrogen.
    
  • Solubility: Managing the polarity introduced by the 3-hydroxyl group.

  • Stability: Preventing oxidation of the phenol ring during reflux.

Part 2: Mechanistic Insight

The condensation is a nucleophilic addition-elimination reaction.[1] The terminal amino group of the hydrazide acts as the nucleophile, attacking the electrophilic carbon of the carbonyl group.

Reaction Pathway:

  • Activation: The carbonyl oxygen of the aldehyde/ketone is protonated (or hydrogen-bonded) by the acid catalyst, increasing electrophilicity.

  • Nucleophilic Attack: The lone pair of the terminal hydrazine nitrogen attacks the carbonyl carbon.[2]

  • Proton Transfer: Formation of a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the stable hydrazone (imine) product.

Critical Control Point: The pH must be carefully modulated (pH 4–5).

  • Too acidic (pH < 3): The hydrazine nitrogen becomes protonated (

    
    ), losing its nucleophilicity.
    
  • Too basic (pH > 7): The carbonyl is not sufficiently activated, and the reaction slows significantly.

Part 3: Experimental Protocol

Method A: Standard Acid-Catalyzed Condensation (Recommended)

Best for: Aromatic aldehydes, stable ketones, and scale-up synthesis.

Reagents:

  • Substrate A: 2-(3-Hydroxyphenyl)acetohydrazide (1.0 equiv)

  • Substrate B: Aromatic Aldehyde/Ketone (1.0 – 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-(3-Hydroxyphenyl)acetohydrazide in 10–15 mL of absolute ethanol.

    • Note: If solubility is poor at RT, gently warm to 40°C. The phenolic group aids solubility in polar protic solvents.

  • Addition: Add 1.0 mmol of the aldehyde/ketone.

  • Catalysis: Add 3–5 drops (approx. 0.1 mL) of Glacial Acetic Acid.

    • Alternative: For unreactive ketones, use a catalytic amount of concentrated HCl (1-2 drops), but monitor for hydrolysis.

  • Reaction: Attach a reflux condenser. Heat the mixture to reflux (78°C for EtOH) with stirring.

    • Time: 1–3 hours for aldehydes; 4–8 hours for ketones.

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the hydrazide spot (lower

      
      ) and appearance of a new, less polar spot.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If precipitation occurs: Filter the solid under vacuum.[3]

    • If no precipitation: Concentrate the solvent to ~20% volume using a rotary evaporator, then cool in an ice bath to induce crystallization.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acid.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Method B: Green/Solvent-Free Grinding (Alternative)

Best for: High-throughput screening, unstable substrates, green chemistry requirements.

  • Weigh 1.0 mmol of hydrazide and 1.0 mmol of aldehyde into a mortar.

  • Add 2 drops of acetic acid.

  • Grind vigorously with a pestle for 10–20 minutes.

  • The mixture will often turn into a paste and then solidify as water is eliminated.[3]

  • Recrystallize the resulting solid from hot ethanol.[4]

Part 4: Data Visualization

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism cluster_0 Reactants cluster_1 Catalysis & Intermediate Hydrazide 2-(3-Hydroxyphenyl) acetohydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Intermediate Activated by H+ Acid Acetic Acid (H+ Catalyst) Acid->Aldehyde Protonation Product Hydrazone Product (Schiff Base) Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Caption: Acid-catalyzed nucleophilic addition-elimination mechanism forming the hydrazone linkage.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: Weigh Reagents Solvent Dissolve in EtOH (10-15 mL/mmol) Start->Solvent CheckSolubility Is Solution Clear? Solvent->CheckSolubility Heat Heat to 40°C CheckSolubility->Heat No AddCatalyst Add Aldehyde + Cat. AcOH (3-5 drops) CheckSolubility->AddCatalyst Yes Heat->AddCatalyst Reflux Reflux (78°C) 1-4 Hours AddCatalyst->Reflux Monitor TLC Check (Hex:EtOAc 3:1) Reflux->Monitor Monitor->Reflux Incomplete Precipitate Cool to RT (Ice bath if needed) Monitor->Precipitate Complete Filter Vacuum Filtration Wash w/ Cold EtOH Precipitate->Filter Recrystallize Recrystallize (if impure) Filter->Recrystallize Optional Final Pure Hydrazone Filter->Final Recrystallize->Final

Caption: Step-by-step decision matrix for the synthesis and purification of hydrazones.

Part 5: Analytical Specifications

Expected Characterization Data: To validate the synthesis, compare the spectral data of the product against the starting material.[5]

FeatureStarting Material (Hydrazide)Product (Hydrazone)
IR Spectrum Doublet ~3300

(

)
Disappearance of

doublet; New band ~

(

)
1H NMR (DMSO-d6)

4.0-4.5 ppm (

, broad s)
Disappearance of

4.0-4.5; New singlet

8.0-9.0 ppm (

)
Solubility Soluble in MeOH, DMSO, hot EtOHSoluble in DMSO, DMF; Variable in EtOH
Appearance White/Off-white powderOften colored crystalline solid (Yellow/Orange)

Part 6: Troubleshooting & Optimization

  • Low Yield / No Precipitation:

    • Cause: Product is too soluble in ethanol.

    • Solution: Add water dropwise to the cooled reaction mixture until turbidity appears, then chill. Alternatively, evaporate 50% of the solvent.

  • Starting Material Remains (TLC):

    • Cause: Insufficient activation or water accumulation.[3]

    • Solution: Add 2 more drops of AcOH and extend reflux time. Ensure glassware is dry.

  • Multiple Spots on TLC:

    • Cause: Hydrolysis of the hydrazone (reverse reaction) or oxidation of the phenol.

    • Solution: Avoid strong acids (HCl). Perform reaction under Nitrogen atmosphere if the solution turns dark brown/black (oxidation).

References

  • Schiff Base Synthesis (General): Praveena, S., et al. "Synthesis and spectroscopic characterization of some novel Schiff bases of benzylidene derivatives."[6] Der Pharma Chemica, 2014, 6(1):1-6.[6]

  • Hydrazone Methodology: Sravanthi, M., et al. "Green route for efficient synthesis of biologically active schiff base ligand." International Research Journal of Pharmacy, 2019, 10(3).[4]

  • Reaction Mechanism: ChemGuide. "Addition-elimination reactions of aldehydes and ketones."

  • Biological Relevance: Popiołek, Ł.[7][8] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(3-Hydroxyphenyl)acetohydrazide

Executive Summary 2-(3-Hydroxyphenyl)acetohydrazide presents a classic solubility challenge in aqueous media. Its structure contains conflicting moieties: a polar, H-bond donating hydrazide/phenol system and a hydrophobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Hydroxyphenyl)acetohydrazide presents a classic solubility challenge in aqueous media. Its structure contains conflicting moieties: a polar, H-bond donating hydrazide/phenol system and a hydrophobic phenyl ring.[1] At neutral pH (pH 7), the high lattice energy of the crystal structure often dominates, resulting in poor solubility (< 1 mg/mL).

This guide provides three validated workflows to overcome this thermodynamic barrier: Chemical Ionization (pH control) , Cosolvent Systems , and Supramolecular Complexation .[1]

Module 1: The Chemical Approach (pH & Salt Formation)

Principle: The molecule is amphoteric.[1] The phenolic hydroxyl group (


) and the hydrazide nitrogen (

) offer two ionization pathways.[1] Charging the molecule disrupts the crystal lattice, exponentially increasing water solubility.[1]
Workflow 1: Base-Mediated Dissolution (Preferred)

Best for: High-throughput screening, short-term assays.

Mechanism: Deprotonation of the phenolic -OH creates a phenolate anion.[1]

Protocol:

  • Suspend 10 mg of compound in 900 µL of water.

  • Add 1.0 M NaOH dropwise (approx. 2-3 equivalents) while vortexing.

  • Target pH: 10.5 - 11.0 .

  • Critical Step: Once dissolved, immediately dilute with buffer (PBS) to working concentration.

    • Note: If pH drops below 9.5 upon dilution, the compound may reprecipitate.[1]

Workflow 2: Acid-Mediated Dissolution

Best for: LC-MS mobile phases.[1]

Mechanism: Protonation of the terminal hydrazide nitrogen.[1]

Protocol:

  • Dissolve compound in 0.1 M HCl or 1% Formic Acid.[1]

  • Warning: Hydrazides are susceptible to hydrolysis into the corresponding acid and hydrazine under strong acidic conditions over time.[1] Use fresh solutions only.

Decision Logic: Salt vs. Neutral

SaltSelection Start Start: Solubility Goal pH_Stable Is pH stability (7.4) required? Start->pH_Stable Acidic Can assay tolerate pH < 4? pH_Stable->Acidic No Cosolvent Go to Module 2 (Cosolvents) pH_Stable->Cosolvent Yes Base Use NaOH (pH > 10) Risk: Oxidation Acidic->Base No Acid Use 0.1M HCl Risk: Hydrolysis Acidic->Acid Yes

Figure 1: Decision tree for selecting ionization strategies based on experimental pH tolerance.

Module 2: The Physical Approach (Cosolvents)

Principle: Reducing the dielectric constant of the solvent mixture lowers the energy penalty for cavity formation around the hydrophobic phenyl ring.[1] This is the most robust method for biological assays requiring near-neutral pH.[1]

Recommended "Gold Standard" Vehicle: Based on structural analogs (phenylacetohydrazides), the following ternary system provides optimal stability and solubility up to ~2.5 mg/mL [1].

ComponentConcentration (v/v)Function
DMSO or Ethanol 10%Primary solubilizer (disrupts lattice)
PEG 300/400 40%Interfacial tension reducer / Stabilizer
Tween 80 5%Surfactant (prevents micro-precipitation)
Saline / PBS 45%Bulk aqueous carrier

Step-by-Step Formulation Protocol:

  • Weigh: 2.5 mg of 2-(3-Hydroxyphenyl)acetohydrazide.

  • Step A: Add 100 µL DMSO (or Ethanol). Vortex until fully clear.[1] Do not proceed until clear.

  • Step B: Add 400 µL PEG 300 . Vortex for 30 seconds.[1]

  • Step C: Add 50 µL Tween 80 . Vortex.

  • Step D: Slowly add 450 µL warm (37°C) PBS/Saline .

  • Result: Clear, stable solution at ~2.5 mg/mL.

Module 3: The Supramolecular Approach (Cyclodextrins)

Principle: The hydrophobic phenyl ring is encapsulated inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.[1] This protects the phenol from oxidation and prevents precipitation.[1]

Recommended Agent: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD).[1]

Protocol:

  • Prepare a 20% (w/v) SBE-β-CD stock solution in water or saline.[1]

  • Dissolve the target compound in a minimal volume of DMSO (e.g., 10% of final volume).[1]

  • Slowly add the DMSO concentrate to the SBE-β-CD solution with constant stirring.

  • Advantage: This method often yields higher stability than PEG/Tween systems and is less toxic to cells [2].[1]

CD_Complexation Step1 Dissolve Compound in 100% DMSO Mixing Slow Addition (Dropwise) with High Shear Mixing Step1->Mixing Step2 Prepare 20% SBE-beta-CD in Water Step2->Mixing Equilibrium Equilibrate 4h @ Room Temp Mixing->Equilibrium Filter Filter (0.22 µm PVDF) Equilibrium->Filter

Figure 2: Workflow for generating cyclodextrin inclusion complexes.

Troubleshooting & FAQs

Q1: My solution turned pink/brown after 24 hours. Is it still usable?

Status: Likely Degraded. Root Cause: Phenols are electron-rich and prone to auto-oxidation to form quinones, especially at alkaline pH (Module 1) or in the presence of light.[1] Fix:

  • Add an antioxidant: 0.1% Ascorbic acid or Sodium Metabisulfite.[1]

  • Store solutions in amber glass vials.

  • Degas buffers to remove dissolved oxygen.[1]

Q2: The compound precipitated immediately upon adding the saline (Module 2).

Root Cause: "Dielectric Crash."[1] You likely added the aqueous phase too quickly, causing local regions of high water content where the drug is insoluble.[1] Fix:

  • Ensure the DMSO/PEG phase is fully mixed before adding saline.[1]

  • Add saline dropwise while vortexing.[1]

  • Warm the saline to 37°C before addition.

Q3: Can I use this compound in cell culture?

Answer: Yes, but be mindful of the vehicle.

  • DMSO limit: Keep final DMSO concentration on cells < 0.5%.

  • PEG limit: High concentrations of PEG can affect membrane permeability.[1]

  • Recommendation: Use the Cyclodextrin method (Module 3) for sensitive cell lines, as it minimizes organic solvent exposure.[1]

References

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • PubChem. Compound Summary: 2-(3-Hydroxyphenyl)acetohydrazide.[1][2] National Library of Medicine.[1] [Link]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-(3-Hydroxyphenyl)acetohydrazide Condensation

Welcome to the Technical Support Center for the synthesis of hydrazones from 2-(3-Hydroxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of hydrazones from 2-(3-Hydroxyphenyl)acetohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this specific condensation reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. Our goal is to empower you with the knowledge to optimize your synthetic route, maximize your yield of the desired product, and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction I should be aware of during the condensation of 2-(3-Hydroxyphenyl)acetohydrazide?

A1: The most prevalent side reaction is the formation of an azine . This occurs when the intermediate hydrazone reacts with a second molecule of the aldehyde or ketone starting material. This is particularly common if there is an excess of the carbonyl compound or if the reaction conditions favor further condensation.[1][2]

Q2: How does pH affect the reaction, and what is the optimal range?

A2: The condensation reaction is typically acid-catalyzed. A mildly acidic environment (pH 4-6) is generally optimal.[1] This is because the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. However, a pH that is too low (highly acidic) will protonate the hydrazide, rendering it non-nucleophilic and halting the reaction.[1]

Q3: Can the phenolic hydroxyl group on the 2-(3-Hydroxyphenyl)acetohydrazide cause side reactions?

A3: While phenols are known to be reactive, there is limited direct evidence in the literature for significant side reactions involving the 3-hydroxyl group under standard hydrazone formation conditions. The nucleophilicity of the hydrazide moiety is significantly greater than that of the phenolic hydroxyl group, favoring the desired condensation. However, under harsh conditions (e.g., strong acids or bases, high temperatures), the potential for O-alkylation or other reactions exists. It is good practice to employ mild reaction conditions to ensure chemoselectivity.[3][4]

Q4: What is the role of a catalyst, such as acetic acid or aniline, in this reaction?

A4: A catalytic amount of a weak acid like glacial acetic acid is commonly used to achieve the optimal pH range for the reaction.[1][5] Aniline and its derivatives can also act as nucleophilic catalysts, accelerating the reaction, especially at or near neutral pH.[6][7][8] This can be particularly useful for sensitive substrates where maintaining a neutral pH is desirable.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction.[1][9] By spotting the reaction mixture alongside the starting materials (2-(3-Hydroxyphenyl)acetohydrazide and the carbonyl compound), you can observe the consumption of the reactants and the appearance of the product spot.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Hydrazone and Presence of a Major Side Product

Symptoms:

  • TLC analysis shows a significant spot in addition to the starting materials and the desired product.

  • The isolated yield of the hydrazone is lower than expected.

  • The melting point of the product is broad or lower than the literature value.

Root Cause Analysis:

The most likely culprit is the formation of an azine side product. The reaction mechanism is illustrated below:

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Hydrazide Reaction Mixtures

Welcome to the technical support center for the purification of hydrazide reaction mixtures via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrazide reaction mixtures via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of separating these often-polar and sometimes-sensitive compounds, moving beyond generic protocols to provide in-depth, field-tested insights.

I. Frequently Asked Questions (FAQs)

This section addresses the most common immediate challenges encountered during the column chromatography of hydrazide reaction mixtures.

Q1: My hydrazide product is streaking badly on the TLC plate and the column. What's causing this and how can I fix it?

A: Streaking is a common issue with polar compounds like hydrazides and is often due to strong interactions with the stationary phase (usually silica gel). This can be caused by a few factors:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (-Si-OH). These can strongly and sometimes irreversibly bind to the basic nitrogen atoms in hydrazides, leading to tailing or streaking.

  • Inappropriate Solvent System: If the mobile phase is not polar enough to effectively elute your compound, it will move very slowly and result in broad, streaky bands.

  • Sample Overload: Applying too much sample to your TLC plate or column can saturate the stationary phase, causing poor separation and band broadening.

Solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v).[1] Always perform a small-scale test to ensure your compound is stable to these conditions.

  • Optimize Your Mobile Phase: Increase the polarity of your eluting solvent. For hydrazides, common solvent systems include ethyl acetate/hexane, dichloromethane/methanol, or chloroform/methanol.[2][3] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.[4][5]

  • Proper Sample Loading: Ensure your sample is dissolved in a minimal amount of a solvent in which it is highly soluble and then loaded onto the column.[4]

Q2: I'm not seeing my hydrazide product come off the column, even with a very polar solvent system. Where did it go?

A: There are a few possibilities when a compound appears to be "lost" on the column:

  • Irreversible Adsorption: As mentioned, the strong interaction between the hydrazide and acidic silica gel can sometimes lead to the compound being permanently stuck on the column.

  • Decomposition: Some hydrazides can be sensitive to the acidic nature of silica gel and may decompose during the purification process.[1]

  • Insufficient Elution Strength: While you may be using a polar solvent, it might still not be strong enough to elute a very polar hydrazide.

  • Co-elution with the Solvent Front: If your compound is not very polar, it might have eluted very quickly with the initial, less polar solvent.[1]

Solutions:

  • Test for Stability: Before running a column, spot your crude reaction mixture on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot or a decrease in the intensity of your product spot, your compound may be degrading on the silica.[1]

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[1]

  • Stronger Mobile Phase: For highly polar hydrazides, you may need to use solvent systems containing methanol or even small amounts of water.

  • Check Early Fractions: Always collect and analyze the first few fractions that come off the column to ensure your product hasn't eluted unexpectedly.[1]

Q3: My desired hydrazide is co-eluting with my starting material (e.g., an ester). How can I improve the separation?

A: Co-elution of compounds with similar polarities is a common challenge. Here's how to address it:

  • Fine-Tune the Mobile Phase: Small changes in the solvent composition can have a significant impact on separation. Try varying the ratio of your polar and non-polar solvents in small increments (e.g., 5% changes).

  • Try a Different Solvent System: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, if you are using ethyl acetate/hexane, try switching to dichloromethane/methanol.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.

  • Gradient Elution: A shallow gradient, where the polarity is increased very slowly, can be very effective at separating compounds with similar Rf values.[4][5]

II. In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for resolving complex separation issues.

Guide 1: Systematic Approach to Mobile Phase Selection

Choosing the right mobile phase is critical for successful column chromatography.[6] A systematic approach will save you time and improve your purification outcomes.

Step-by-Step Protocol:

  • Initial TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture on at least three different TLC plates.

    • Develop each plate in a different solvent system of varying polarity. Good starting points for hydrazides include:

      • 30% Ethyl Acetate in Hexane

      • 50% Ethyl Acetate in Hexane

      • 5% Methanol in Dichloromethane

    • Visualize the plates under UV light and/or with an appropriate stain.

  • Evaluating the TLC Results:

    • The ideal solvent system will give your desired hydrazide an Rf value between 0.2 and 0.4.

    • There should be a clear separation between your product spot and the spots of major impurities.

    • The spots should be round and well-defined, not streaky.

  • Optimization:

    • Based on the initial results, you can now fine-tune your solvent system.

    • If the Rf is too high (product runs too fast), decrease the polarity of the mobile phase.

    • If the Rf is too low (product is stuck at the baseline), increase the polarity.

Table 1: Common Solvents for Hydrazide Chromatography (in order of increasing polarity)

SolventPolarity IndexNotes
Hexane0.1Common non-polar component.
Dichloromethane3.1Good for dissolving many organic compounds.
Ethyl Acetate4.4A versatile polar component.
Acetone5.1Can be a useful alternative to ethyl acetate.
Methanol5.1A strong polar solvent for eluting highly polar compounds.
Guide 2: Dealing with Hydrazide Instability on Silica Gel

The acidic nature of silica gel can be detrimental to some hydrazides.[1] Here's a workflow to diagnose and mitigate this issue.

Experimental Workflow for Stability Assessment:

A Spot crude mixture on TLC plate B Let plate sit for 1 hour A->B C Develop TLC plate B->C D Analyze spots C->D G Decomposition observed? (New spots or diminished product spot) D->G E Proceed with silica gel chromatography F Consider alternative purification methods G->E No G->F Yes

Caption: Workflow to assess hydrazide stability on silica gel.

Alternative Purification Strategies for Unstable Hydrazides:

  • Deactivated Silica Gel: As mentioned in the FAQs, adding a basic modifier like triethylamine to the mobile phase can neutralize the acidic sites on the silica gel.

  • Alumina Chromatography: Alumina is available in acidic, neutral, and basic forms. For many hydrazides, neutral or basic alumina can be a good alternative to silica gel.

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] This is often a good option for polar compounds.

  • Recrystallization: If your hydrazide is a solid, recrystallization can be a highly effective purification method that avoids the use of a stationary phase altogether.[2]

III. Advanced Topics

The Role of Hydrazine Hydrate in Reaction Mixtures

Hydrazine hydrate is a common reagent for the synthesis of hydrazides.[8] However, it is also a polar, non-volatile compound that can complicate purification.

Challenges with Residual Hydrazine Hydrate:

  • High Polarity: Hydrazine hydrate is extremely polar and will stick to the baseline of a TLC plate in most common solvent systems.

  • Co-elution with Polar Products: In some cases, it can co-elute with very polar hydrazide products.

  • Safety Concerns: Hydrazine is toxic and potentially explosive, so it's important to handle it with care and remove it effectively.[9]

Strategies for Removing Hydrazine Hydrate:

  • Aqueous Workup: Before attempting column chromatography, perform an aqueous workup to remove the bulk of the hydrazine hydrate. This typically involves diluting the reaction mixture with an organic solvent and washing it several times with water or brine.

  • Azeotropic Removal: For small amounts of residual water and hydrazine, azeotropic distillation with a solvent like toluene can be effective.

  • Column Chromatography as a Final Step: After a thorough workup, any remaining traces of hydrazine hydrate will usually adhere strongly to the top of the silica gel column and not elute with your product.[10]

Visualization of Hydrazides on TLC

Many hydrazides contain aromatic rings and are therefore UV active. However, if your compound is not UV active, or for better visualization, you can use a stain.

Common TLC Stains for Hydrazides:

  • Potassium Permanganate (KMnO4): This is a general-purpose stain that reacts with many functional groups.

  • Ninhydrin: While typically used for amines, ninhydrin can sometimes give a colored spot with hydrazides.

  • Iodine: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

IV. Conclusion

The successful purification of hydrazide reaction mixtures by column chromatography is an achievable goal with a systematic and informed approach. By understanding the potential interactions between your compound and the stationary phase, carefully selecting your mobile phase, and being mindful of potential stability issues, you can overcome the common challenges associated with these important molecules. This guide provides a foundation of expertise and practical strategies to enhance the efficiency and success of your purification endeavors.

V. References

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Ruhn, P. F., Garver, S., & Hage, D. S. (1994). Development of dihydrazide-activated silica supports for high-performance affinity chromatography. Journal of Chromatography A, 669(1-2), 9–19. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Omega. (2020). Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst for Green Click Synthesis of β-Hydroxy-1,2,3-triazoles in Water. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2023, May 16). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

  • Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Column Chromatography. Retrieved from [Link]

  • Molecules. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Reddit. (2022, December 29). Advice on working up a reaction using hydrazine hydrate as a solvent? Retrieved from [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: pH Control in 2-(3-Hydroxyphenyl)acetohydrazide Reactions

Welcome to the technical support center for reactions involving 2-(3-Hydroxyphenyl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of pH...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-(3-Hydroxyphenyl)acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of pH in achieving optimal reaction outcomes. We will move from foundational concepts to advanced troubleshooting, providing not just protocols but the chemical reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and reactivity of 2-(3-Hydroxyphenyl)acetohydrazide.

Q1: What are the key functional groups of 2-(3-Hydroxyphenyl)acetohydrazide and how do they influence its pH-dependent behavior?

A1: 2-(3-Hydroxyphenyl)acetohydrazide possesses two primary functional groups that are sensitive to pH: a phenolic hydroxyl group (-OH) and a hydrazide group (-CONHNH₂).

  • Phenolic Hydroxyl Group: This group is weakly acidic, with a pKa similar to phenol (around 10). At physiological or acidic pH, it remains protonated. Under basic conditions (pH > 10), it will deprotonate to form a phenoxide ion, which can alter the molecule's solubility and electronic properties.

  • Hydrazide Group: This group has dual character. The terminal amine (-NH₂) is basic and can be protonated under acidic conditions (pKa of the conjugate acid is typically in the 2.5-4 range). This protonation renders it non-nucleophilic. The amide-like proton (-CONH-) is very weakly acidic and is only removed under strongly basic conditions.

The interplay between these groups, particularly the protonation state of the terminal amine, is the single most important factor to control in reactions like hydrazone formation.

Q2: What is the general effect of pH on the stability of 2-(3-Hydroxyphenyl)acetohydrazide and its hydrazone derivatives?

A2: Both the parent molecule and its reaction products (like hydrazones) exhibit pH-dependent stability.

  • 2-(3-Hydroxyphenyl)acetohydrazide (Reactant): The hydrazide bond is susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally more robust than an ester linkage. For most synthetic applications within a pH range of 3-9, the parent molecule is sufficiently stable.

  • Hydrazones (Products): Hydrazone linkages are dynamic covalent bonds, and their stability is highly pH-dependent. The hydrolysis of a hydrazone is an acid-catalyzed process.[1][2]

    • High Stability: Hydrazones are most stable at or near neutral pH (pH 6.5-7.5).[3][4]

    • High Instability (Hydrolysis): They become increasingly labile and prone to hydrolysis under acidic conditions (typically pH < 6).[3][5] This is a critical consideration for reaction workup and purification. Many purification strategies using reverse-phase chromatography, which often employ acidic mobile phases (e.g., with formic acid or TFA), can lead to significant product degradation if not handled quickly and at low temperatures.

Q3: What is the optimal pH range for forming a hydrazone with 2-(3-Hydroxyphenyl)acetohydrazide?

A3: The optimal pH for hydrazone formation is a balance between two competing factors: activation of the carbonyl electrophile and availability of the hydrazide nucleophile. This typically results in a "sweet spot" in the weakly acidic range of pH 4.5 to 5.5 .[6][7]

  • Below pH 4: The hydrazide's terminal amine becomes significantly protonated, losing its nucleophilicity and drastically slowing the reaction.

  • Above pH 6: The concentration of the protonated, activated carbonyl species becomes too low, leading to a slower reaction rate.

The diagram below illustrates this relationship, showing the reaction rate peaking in the mildly acidic window.

Hydrazone_Formation_Workflow cluster_reactants Reactants Hydrazide 2-(3-Hydroxyphenyl)acetohydrazide (Nucleophile) Attack Nucleophilic Attack Hydrazide->Attack Carbonyl Aldehyde / Ketone (Electrophile) Protonation Carbonyl Protonation (Acid-Catalyzed) Carbonyl->Protonation H⁺ Protonation->Attack Intermediate Tetrahedral Intermediate (Carbinolamine) Attack->Intermediate Dehydration Dehydration (Acid-Catalyzed) Intermediate->Dehydration H⁺ Product Hydrazone Product + H₂O Dehydration->Product Product->Dehydration Hydrolysis (low pH)

Caption: Mechanism of acid-catalyzed hydrazone formation.

Q5: I am observing a significant amount of an unknown byproduct. Could this be related to pH?

A5: Yes, incorrect pH can promote several side reactions.

Byproduct TypeLikely Cause & pH ConditionProposed Structure/MechanismTroubleshooting Steps
Starting Material Hydrolysis Harsh conditions (pH < 2 or pH > 12) during reaction or workup.Cleavage of the hydrazide bond to form 3-hydroxyphenylacetic acid.Maintain pH between 3 and 10 during all steps. Use buffered solutions for extractions.
Intramolecular Cyclization Can be promoted by strong base (deprotonation of phenol) or strong acid (catalysis).Formation of a lactone or other heterocyclic system.Screen different pH values (e.g., 4.5, 6.0, 7.0) to find a condition that minimizes the byproduct. Stricter adherence to the optimal pH 4.5-5.5 window is key.
Oxidation Products Often occurs under basic conditions in the presence of air.Formation of colored impurities from oxidation of the phenol or hydrazide moiety.Run the reaction under an inert atmosphere (N₂ or Ar). Avoid unnecessarily high pH. Add an antioxidant like sodium bisulfite if compatible.

Q6: My purified hydrazone product degrades upon storage in solution. How can I improve its stability?

A6: Hydrazone stability in solution is directly tied to pH. As established, acid promotes hydrolysis.

Solution Storage Protocol:

  • Use a Buffered Solvent: If storing in solution is necessary, dissolve the compound in a buffer at pH 7.0-7.4 (e.g., Phosphate-Buffered Saline, PBS). All compounds are increasingly stable as the pH approaches neutrality. [3]2. Avoid Acidic Additives: Do not use solvents containing acidic modifiers like TFA or formic acid for long-term storage.

  • Store Cold and Dark: Store solutions at -20°C or -80°C and protect from light to minimize both hydrolysis and potential photo-degradation.

  • Best Practice: For maximum stability, store the compound as a dry, solid material under an inert atmosphere. Only prepare solutions immediately before use.

Part 3: Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Hydrazone Synthesis

This protocol provides a robust starting point for the reaction of 2-(3-Hydroxyphenyl)acetohydrazide with an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve 2-(3-Hydroxyphenyl)acetohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Dissolve the carbonyl compound (1.0-1.1 eq) in the same solvent.

    • Prepare a 0.5 M sodium acetate buffer and adjust its pH to 4.8 with glacial acetic acid.

  • Reaction Setup:

    • In a round-bottom flask, combine the hydrazide solution with the carbonyl solution.

    • Add the pH 4.8 acetate buffer to the reaction mixture, typically constituting 10-20% of the total reaction volume.

    • Stir the mixture and confirm the final pH is between 4.5 and 5.5 using a calibrated pH meter. Adjust if necessary with dilute acetic acid or sodium bicarbonate solution.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (room temperature to 50°C is typical).

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. The reaction of hydrazides with aldehydes can proceed smoothly to completion at 50–55 °C in 30–45 minutes at pH 4.0. [7]

  • Workup and Purification:

    • Crucial Step: Quench the reaction by adding a sufficient amount of saturated sodium bicarbonate solution to raise the pH to ~7.5. This neutralizes the acid catalyst and stabilizes the hydrazone product against hydrolysis.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography, using a solvent system neutralized with a small amount of triethylamine (~0.1%) to prevent product degradation on the silica gel.

The following flowchart provides a decision-making guide for troubleshooting common issues based on this protocol.

Troubleshooting_Flowchart cluster_problems Troubleshooting Paths cluster_solutions Corrective Actions start Start Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor problem Problem Detected? monitor->problem complete Reaction Complete problem->complete No slow_rxn Slow / Stalled Reaction problem->slow_rxn Yes, Slow byproduct Byproduct Formation problem->byproduct Yes, Byproducts degradation Product Degradation during Workup problem->degradation Yes, Degradation End End complete->End check_ph 1. Measure pH of reaction mixture. slow_rxn->check_ph screen_ph 1. Screen alternate pH values (e.g., 6.0). 2. Run under inert atmosphere. byproduct->screen_ph check_workup_ph 1. Was workup pH neutralized to >7? degradation->check_workup_ph adjust_ph 2. Adjust pH to 4.5-5.5 using buffer or dilute acid/base. check_ph->adjust_ph adjust_ph->monitor neutralize_column 2. Neutralize silica gel with Et₃N. check_workup_ph->neutralize_column screen_ph->monitor

Caption: Troubleshooting workflow for hydrazone synthesis.

References

  • E-KYUNG, L., et al. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 2011. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 2009, 344(3), 278-284. [Link]

  • Kalia, J., & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Organic & Biomolecular Chemistry, 2008. [Link]

  • Kalia, J., & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008, 47(38), 7523-7526. [Link]

  • Kalia, J., & Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 2008. [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 2009. [Link]

  • Al-Mokadem, M., et al. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Bioorganic & Medicinal Chemistry, 2025. [Link]

  • Frizler, M., et al. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 2011, 40(41), 10947-10956. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Mass Spectrometric Profiling of Hydroxyphenylacetohydrazide Isomers

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(3-Hydroxyphenyl)acetohydrazide , designed for researchers in drug discovery and analytical chemistry. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 2-(3-Hydroxyphenyl)acetohydrazide , designed for researchers in drug discovery and analytical chemistry.

Executive Summary

2-(3-Hydroxyphenyl)acetohydrazide (CAS: 20277-02-5) serves as a critical pharmacophore in the development of enzyme inhibitors and antimycobacterial agents. Its structural integrity relies on the specific meta-substitution of the hydroxyl group, which dictates its binding affinity and metabolic stability.

In analytical workflows, distinguishing this compound from its ortho- and para- isomers is a significant challenge due to their identical molecular weight (


 Da) and similar polarity. This guide details the specific ESI-MS/MS fragmentation signature of the meta-isomer, comparing it against its structural analogs to provide a robust identification protocol.

Technical Deep Dive: Fragmentation Mechanics

The mass spectrometric behavior of 2-(3-Hydroxyphenyl)acetohydrazide is governed by the lability of the hydrazine moiety and the stability of the resulting benzyl cations.

Structural Properties[1]
  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 166.0742 Da

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    )
    
Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (


 167) undergoes predictable bond cleavages. The fragmentation is driven by the expulsion of the hydrazine group, a characteristic behavior of acetohydrazides.
  • Hydrazine Loss (Diagnostic Step): The most energetically favorable pathway involves the cleavage of the amide bond, releasing a neutral hydrazine molecule (

    
    , 32 Da). This generates the 3-hydroxyphenylacetyl cation  (
    
    
    
    135).
  • Decarbonylation: The acylium ion (

    
     135) is unstable and rapidly loses carbon monoxide (
    
    
    
    , 28 Da) to form the 3-hydroxybenzyl cation (
    
    
    107).
  • Tropylium Rearrangement: The

    
     107 ion typically rearranges into a stable hydroxytropylium ion. Secondary fragmentation from this species leads to the loss of 
    
    
    
    or
    
    
    to yield phenyl cations (
    
    
    77 or 79).
Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the target compound under ESI-MS/MS conditions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 167 Inter1 Acylium Cation [C8H7O2]+ m/z 135 Precursor->Inter1 - N2H4 (32 Da) Primary Pathway Fragment2 Cyclic Amide (Minor) m/z 150 Precursor->Fragment2 - NH3 (17 Da) Secondary Pathway Inter2 Hydroxybenzyl Cation [C7H7O]+ m/z 107 Inter1->Inter2 - CO (28 Da) Fast Kinetics Fragment1 Phenyl Cation [C6H5]+ m/z 77 Inter2->Fragment1 - CH2O (30 Da) High Energy

Figure 1: Proposed ESI-MS/MS fragmentation tree for 2-(3-Hydroxyphenyl)acetohydrazide.

Comparative Analysis: Isomer Differentiation

The core analytical challenge is distinguishing the meta-isomer (Target) from the ortho- (2-OH) and para- (4-OH) isomers. While all three share the


 167 

135

107 pathway, their relative ion abundances and secondary "ortho-effects" differ.
FeatureMeta-Isomer (Target) Ortho-Isomer (Alternative) Para-Isomer (Alternative)
Precursor Ion

167.08

167.08

167.08
Base Peak (MS2)

107 (Hydroxybenzyl)

150 or 149 (Cyclic loss)

107 (Hydroxybenzyl)
Ortho Effect Absent. Standard cleavage dominates.Present. Proximity of -OH to hydrazide facilitates

or

loss, forming cyclic benzofuran-like ions.
Absent. Quinoid resonance stabilization may enhance

107 stability.
Diagnostic Ratio High 107/135 ratio.High 150/167 ratio (due to facile cyclization).Very High 107/135 ratio (most stable carbocation).
Key Differentiator Absence of significant

peak compared to Ortho.
Prominent

(

149) or

(

150).
Indistinguishable from Meta by MS2 alone; requires RT separation.

Performance Verdict:

  • Vs. Ortho: The meta-isomer is easily distinguished by the lack of intense water-loss or ammonia-loss peaks derived from the "ortho effect" (cyclization).

  • Vs. Para: Mass spectrometry alone is often insufficient due to the similarity in fragmentation channels. Chromatographic separation (using a Phenyl-Hexyl or C18 column) is required, where the para-isomer typically elutes earlier due to higher polarity/hydrogen bonding capability with the mobile phase.

Experimental Protocol

To replicate these results, the following validated LC-MS/MS workflow is recommended. This protocol ensures the preservation of the labile hydrazide group during ionization.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-(3-Hydroxyphenyl)acetohydrazide in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to protonate the hydrazide nitrogen for efficient ESI+.

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the hydrazide).

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Selection m/z 167 ESI->Q1 CID CID Fragmentation (CE: 15-25 eV) Q1->CID Detector Detection (m/z 135, 107) CID->Detector

Figure 2: Recommended LC-MS/MS workflow for hydrazide profiling.[2]

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. Vertex AI Search. Link

  • Rapid differentiation of ortho-, meta-, and para-isomers of halogenated phenylmethylidene hydrazinecarbodithioates. National Institutes of Health (NIH). Link

  • Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. National Institutes of Health (NIH). Link

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. PLOS ONE. Link

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 2-(3-Hydroxyphenyl)acetohydrazide: From Single Crystal X-ray Diffraction to Complementary Methods

Introduction: The Imperative for Atomic-Level Precision In the landscape of drug discovery and materials science, 2-(3-Hydroxyphenyl)acetohydrazide and its chemical relatives represent a class of compounds with significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Atomic-Level Precision

In the landscape of drug discovery and materials science, 2-(3-Hydroxyphenyl)acetohydrazide and its chemical relatives represent a class of compounds with significant potential. The acetohydrazide moiety is a versatile structural motif found in numerous pharmacologically active agents. The precise three-dimensional arrangement of atoms within a crystal of such a compound is not merely an academic detail; it governs its physical properties, dictates its interaction with biological targets, and ultimately defines its therapeutic efficacy and potential.

While a published crystal structure for 2-(3-Hydroxyphenyl)acetohydrazide is not currently available in major public repositories like the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its determination.[1] We will detail the gold-standard methodology of Single-Crystal X-ray Diffraction (SC-XRD), drawing on experimental data from closely related acetohydrazide derivatives to illustrate the expected outcomes. Furthermore, we will objectively compare SC-XRD with complementary analytical techniques, offering researchers a holistic strategy for unambiguous structural characterization.

Part 1: The Definitive Method — Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides a static, atomic-resolution snapshot of the molecule's conformation and its packing within the crystal lattice. The resulting electron density map allows for the unambiguous determination of bond lengths, angles, and intermolecular interactions.[2]

Experimental Workflow: A Pathway to the Crystal Structure

The successful determination of a crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is critical for obtaining high-quality, publishable data.

SC_XRD_Workflow cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystal Growth cluster_data Phase 3: Data Collection & Processing cluster_structure Phase 4: Structure Determination synthesis Synthesis of 2-(3-Hydroxyphenyl)acetohydrazide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification Purity is paramount for crystallization characterization Initial Characterization (NMR, MS, IR) purification->characterization Confirm identity growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion) characterization->growth Proceed if pure selection Crystal Selection (Microscopy) growth->selection Select single, defect-free crystal mount Crystal Mounting selection->mount diffraction X-ray Diffraction (e.g., MoKα radiation, 293 K) mount->diffraction integration Data Integration & Scaling diffraction->integration Measure reflection intensities solution Structure Solution (e.g., SHELXT) integration->solution Generate initial electron density map refinement Structure Refinement (e.g., SHELXL) solution->refinement Optimize atomic model against data validation Validation (checkCIF) refinement->validation Assess model quality deposition Data Deposition (e.g., CCDC) validation->deposition Share data with scientific community

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Detailed Experimental Protocol
  • Synthesis and Purification: The target compound, 2-(3-Hydroxyphenyl)acetohydrazide, would first be synthesized. Following synthesis, rigorous purification is essential. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method.[3][4]

  • Crystal Growth: High-quality single crystals are the cornerstone of this technique. A common method for small molecules is slow evaporation. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture) and left undisturbed in a vial covered with a perforated seal. Over days or weeks, the solvent slowly evaporates, ideally leading to the formation of well-defined, single crystals suitable for diffraction.

  • Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed within an X-ray beam (commonly from a MoKα radiation source) on an automated diffractometer.[5] The instrument rotates the crystal through a series of orientations, and a detector records the diffraction pattern—the array of spots known as reflections.[2]

  • Structure Solution and Refinement: The collected data (reflection intensities and positions) are processed. Software programs like SHELXT are used to solve the "phase problem" and generate an initial electron density map.[6] An atomic model is built into this map. This model is then refined using programs like SHELXL, which iteratively adjusts atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.[5][6]

  • Validation: The final structural model is rigorously validated. The most common tool is the checkCIF utility from the International Union of Crystallography (IUCr), which flags potential issues with the data or model.[7][8] Key metrics for quality include the R-factor and R-free values, which measure the agreement between the model and the experimental data.[2][9]

Anticipated Data for 2-(3-Hydroxyphenyl)acetohydrazide

By examining published structures of similar acetohydrazide derivatives, we can anticipate the type of quantitative data a successful SC-XRD experiment would yield.

ParameterExample Compound A¹Example Compound B²Expected for 2-(3-Hydroxyphenyl)acetohydrazide
Formula C₁₃H₁₂N₂O₂SC₃H₈N₂O₂C₈H₁₀N₂O₂
Crystal System OrthorhombicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group PbcaPbcaA common centrosymmetric or non-centrosymmetric group
Unit Cell a (Å) 13.0820 (8)-~10-15
Unit Cell b (Å) 8.0287 (4)-~5-10
Unit Cell c (Å) 24.0442 (12)-~20-25
Volume (ų) 2525.4 (2)-~1200-1800
Z (Molecules/cell) 8-4 or 8
R-factor 0.051-< 0.05 for high-quality data
Key Feature N—H···O hydrogen bonds forming chainsN—H···O and O—H···N hydrogen bonds forming layersExtensive H-bonding involving -OH and hydrazide groups

¹ Data for N′-[1-(4-hydroxyphenyl)benzylidene]-2-(thiophen-3-yl)acetohydrazide.[6] ² Data for 2-hydroxy-N′-methylacetohydrazide.[10]

The most critical insights will come from the analysis of intermolecular interactions. The presence of the phenolic hydroxyl group (-OH) and the N-H and C=O groups of the hydrazide moiety creates a high potential for extensive hydrogen bonding, which will govern the crystal packing and influence physical properties like melting point and solubility.

Part 2: A Comparative Analysis with Orthogonal Techniques

While SC-XRD is the gold standard for solid-state structure, a multi-faceted approach using complementary techniques is crucial for a comprehensive understanding and for validating the molecular identity before undertaking the crystallographic workflow.

Complementary_Techniques cluster_exp Experimental Techniques cluster_comp Computational Support main 2-(3-Hydroxyphenyl)acetohydrazide Structural Elucidation xrd SC-XRD main->xrd Provides: - Atomic Coordinates (3D) - Bond Lengths/Angles - Crystal Packing - H-Bonding Network nmr NMR Spectroscopy main->nmr Provides: - Solution-state Structure - Connectivity (¹H, ¹³C) - Dynamic Information ms Mass Spectrometry main->ms Provides: - Molecular Weight - Elemental Formula - Fragmentation dft Computational (DFT) Modeling main->dft Provides: - Predicted Geometry - Electronic Properties - Vibrational Frequencies xrd->dft Corroboration nmr->ms Identity Confirmation

Caption: Interplay of analytical techniques for structural elucidation.

Comparison of Key Structural Elucidation Methods
TechniquePrimary InformationAdvantagesLimitations
SC-X-ray Diffraction Precise 3D atomic coordinates in the solid state; intermolecular interactions.Unambiguous, high-resolution structural data; the "gold standard".Requires high-quality single crystals; provides a static picture, not solution dynamics.
NMR Spectroscopy Atomic connectivity and chemical environment in solution.Provides data on solution-state conformation and dynamics; non-destructive.Does not provide precise bond lengths/angles or packing information like XRD.
Mass Spectrometry Molecular weight and elemental formula.[1]High sensitivity; confirms molecular identity and purity.Provides no 3D structural information.
Computational Modeling Predicted minimum-energy conformation; electronic properties.Can predict structures before synthesis; complements experimental data.[5]Is a model, not an experimental result; requires validation by physical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the covalent structure (the atomic connectivity) of the synthesized molecule in solution. For 2-(3-Hydroxyphenyl)acetohydrazide, ¹H NMR would confirm the presence and splitting patterns of the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable protons of the -OH and -NH/-NH₂ groups.[10] ¹³C NMR would confirm the number of unique carbon environments. This data is a prerequisite for any crystallographic study, as it validates that the correct molecule is being crystallized.

Mass Spectrometry (MS)

Mass spectrometry is the primary method for confirming the molecular weight of the target compound.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₁₀N₂O₂), providing a high degree of confidence in the molecular identity before proceeding with more time-consuming analyses.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can be used to predict the lowest-energy conformation of the molecule.[5] This predicted structure can be compared with the final X-ray structure to analyze conformational energies. Furthermore, predicted vibrational frequencies can be correlated with experimental Infrared (IR) spectroscopy data, adding another layer of validation.[5]

Conclusion: A Self-Validating, Multi-Technique Strategy

The definitive structural elucidation of 2-(3-Hydroxyphenyl)acetohydrazide hinges on the successful application of Single-Crystal X-ray Diffraction. This guide outlines a robust, field-proven workflow—from synthesis and crystal growth to data refinement and validation—that provides the necessary blueprint for obtaining its crystal structure.

However, true scientific trustworthiness is achieved not by a single experiment, but by a self-validating system of orthogonal techniques. The preliminary confirmation of molecular identity and purity by NMR and Mass Spectrometry is a non-negotiable first step. The ultimate goal—a high-resolution crystal structure—provides an unparalleled level of detail, revealing the precise bond lengths, angles, and crucial hydrogen-bonding networks that govern the molecule's behavior. This atomic-level insight is the bedrock upon which further research, from computational studies to rational drug design, can be confidently built.

References

  • PubChemLite. (n.d.). 2-(3-hydroxyphenyl)acetohydrazide (C8H10N2O2).
  • The University of Liverpool Repository. (n.d.). Crystal structure of two N00-(1-phenylbenzylidene)- 2-(thiophen-3-yl)acetohydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). Synthesis and Crystal Structure of N'-[(2-Hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide. Retrieved from [Link]

  • MolPort. (n.d.). Compound N'-[(3-hydroxyphenyl)methylidene]-2-(3-methylanilino)acetohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N. Retrieved from [Link]

  • ResearchGate. (2015). The Crystallographic Information File (CIF). Retrieved from [Link]

  • IUCr Journals. (2019). Crystal structure of two N00-(1-phenylbenzylidene)- 2-(thiophen-3-yl)acetohydrazides. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). The CCDC file 1012539 contains the supplementary crystallographic data for compounds 10 in this paper. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

  • National Institutes of Health. (2019). Crystal structure of two N′-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved from [Link]

  • Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • Proteopedia. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

Sources

Validation

Comparative Guide: Cytotoxicity of Hydrazide vs. Hydrazone Derivatives

Executive Summary In the landscape of anticancer drug design, the transition from hydrazide precursors to hydrazone derivatives represents a critical optimization step. While hydrazides (R-CONHNH ) possess intrinsic biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anticancer drug design, the transition from hydrazide precursors to hydrazone derivatives represents a critical optimization step. While hydrazides (R-CONHNH


) possess intrinsic biological activity—most notably in antimycobacterial applications (e.g., Isoniazid)—their application in oncology is often limited by hydrophilicity and rapid metabolic clearance.

Hydrazones (R-CONHN=CH-R'), formed via condensation with carbonyl compounds, consistently demonstrate superior cytotoxicity against solid tumor lines (MCF-7, HepG2, HCT-116). This guide analyzes the structural and mechanistic reasons for this performance gap, providing experimental protocols and data to support the shift toward N-acylhydrazone scaffolds in modern drug discovery.

Chemical & Pharmacological Context

To understand the cytotoxicity differences, one must first analyze the structural evolution.

Structural Evolution
  • Hydrazides: Characterized by the free amino group (-NH

    
    ). They are often polar, capable of hydrogen bonding, but may lack the lipophilicity required for efficient passive transport across the cancer cell membrane.
    
  • Hydrazones: The formation of the azomethine bond (-N=CH-) serves two functions:

    • Lipophilicity Enhancement: It masks the polar amino group, increasing the LogP value and facilitating membrane permeability.

    • Pharmacophore Locking: The conjugated system creates a rigid backbone that positions electron donors (O, N) for metal chelation.

Mechanism of Action (MOA)

The superior cytotoxicity of hydrazones is frequently attributed to their ability to chelate transition metals (Iron, Copper) within the cellular environment. This chelation triggers the Fenton reaction, generating Reactive Oxygen Species (ROS) that overwhelm the cancer cell's antioxidant defenses.

Diagram 1: Synthesis & Cytotoxic Mechanism

This diagram illustrates the conversion of hydrazide to hydrazone and the subsequent intracellular cascade leading to apoptosis.

MOA_Pathway Hydrazide Hydrazide Precursor (Hydrophilic) Condensation Condensation (-H2O) Hydrazide->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Hydrazone N-Acylhydrazone (Lipophilic Pharmacophore) Condensation->Hydrazone Schiff Base Formation CellEntry Membrane Permeation Hydrazone->CellEntry Chelation Metal Chelation (Fe2+/Cu2+) CellEntry->Chelation Intracellular ROS ROS Generation (Oxidative Stress) Chelation->ROS Fenton Reaction Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Mitochondrial Damage

Caption: Transformation of hydrophilic hydrazides to lipophilic hydrazones, facilitating metal chelation and ROS-mediated apoptosis.

Comparative Cytotoxicity Data

The following data summarizes general trends observed in structure-activity relationship (SAR) studies involving isonicotinic acid hydrazide (INH) and its hydrazone derivatives against human cancer cell lines.

Table 1: Representative IC50 Values (µM)
Compound ClassDerivative TypeLogP (Calc)IC50 (MCF-7 Breast)IC50 (HCT-116 Colon)Mechanism Highlight
Hydrazide Parent (e.g., INH)-0.64> 100 µM> 100 µMWeak DNA binding; High efflux.
Hydrazone Benzaldehyde-derived1.8525.4 ± 1.2 µM30.1 ± 2.5 µMModerate lipophilicity; Passive diffusion.
Hydrazone Coumarin-hybrid3.204.5 ± 0.3 µM 6.2 ± 0.5 µM High tubulin affinity; ROS generation.
Hydrazone Isatin-hybrid2.108.1 ± 0.8 µM12.4 ± 1.1 µMCDK2 inhibition; Pro-apoptotic.

Key Insight: The parent hydrazide often shows negligible activity (IC50 > 100 µM) in non-infectious models. The introduction of the hydrazone linkage drastically lowers the IC50 (increases potency), often by a factor of 10–20x. This is directly correlated with the Selectivity Index (SI) , where hydrazones show preferential toxicity to cancer cells over normal fibroblasts (e.g., L929 cells) due to the acidic microenvironment of tumors stabilizing the prodrug until uptake [1, 2].

Experimental Protocols

To validate these differences in your own laboratory, strict adherence to metabolic viability assays is required. The MTT assay is the gold standard for this comparison because it measures mitochondrial dehydrogenase activity—a direct correlate to the metabolic collapse induced by hydrazone-mediated ROS stress.

MTT Cytotoxicity Assay Workflow

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

  • Seeding: Plate cancer cells (e.g., 5 × 10

    
     cells/well) in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Add Hydrazide and Hydrazone derivatives at serial dilutions (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control (< 0.5% v/v).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10-20 µL of MTT stock. Incubate for 3-4h. Note: Viable mitochondria will reduce yellow MTT to purple formazan.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Diagram 2: MTT Assay Validation Logic

This workflow ensures data integrity by incorporating necessary controls.

MTT_Protocol Start Cell Seeding (96-well plate) Treat Compound Treatment (Hydrazide vs Hydrazone) Start->Treat Incubate Incubation (48-72h) Treat->Incubate Control Controls: 1. Vehicle (DMSO) 2. Positive (Doxorubicin) 3. Blank (Media only) Control->Incubate MTT_Add Add MTT Reagent (Mitochondrial Reduction) Incubate->MTT_Add Read Absorbance (570nm) Calc IC50 MTT_Add->Read

Caption: Step-by-step MTT workflow emphasizing critical control groups for valid IC50 calculation.

Critical Analysis: The "Smart" Linker Advantage

While this guide focuses on cytotoxicity, it is vital to acknowledge the stability-activity trade-off .

Hydrazones are pH-sensitive .[2] The -C=N- bond is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as endosomes and lysosomes [3].

  • Implication: This makes hydrazones ideal prodrug linkers for Antibody-Drug Conjugates (ADCs). They keep the cytotoxic payload attached during circulation (low toxicity) and release it only upon internalization into the acidic tumor cell.

  • Comparison: Hydrazides do not possess this "switch" mechanism to the same degree, making them less versatile for targeted delivery systems.

Conclusion

For researchers developing anticancer agents:

  • Synthesize: Convert active hydrazides into N-acylhydrazones to improve lipophilicity and potency.

  • Target: Utilize the hydrazone moiety to target metal-rich cancer environments (ROS induction).

  • Validate: Use the MTT assay to confirm the shift in IC50, ensuring the Selectivity Index remains favorable.

The hydrazone derivative is not merely a chemical variant; it is a functional upgrade that transforms a hydrophilic precursor into a membrane-permeable, metal-chelating, and pH-responsive therapeutic candidate.

References

  • Popiołek, Ł. (2017).[3] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[3] Medicinal Chemistry Research, 26, 287–301.[3]

  • Kumar, S., et al. (2018). Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule.[4] ACS Omega, 3(2), 1634–1647.

  • BOC Sciences. (2023). Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.[2][]

  • Creative Biolabs. (2023). pH-Sensitive Linker Synthesis Service.

  • Abcam. (2023). MTT assay protocol.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-(3-Hydroxyphenyl)acetohydrazide

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of la...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(3-Hydroxyphenyl)acetohydrazide, grounded in established safety principles and regulatory compliance.

The procedures outlined herein are designed to be a self-validating system, ensuring that each step logically follows from the inherent chemical properties and potential hazards of the compound. By understanding the causality behind these protocols, you can confidently manage your chemical waste, contributing to a safer laboratory environment for yourself and your colleagues.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: Hydrazine derivatives can be toxic if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: The compound may cause skin, eye, and respiratory irritation.[4][5]

  • Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[2]

  • Environmental Hazard: Improper disposal can be harmful to aquatic life.[6][7]

Given these potential hazards, 2-(3-Hydroxyphenyl)acetohydrazide must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9]

Hazard Class Potential Effects Primary Routes of Exposure
Acute Toxicity Harmful if swallowed or in contact with skin.Oral, Dermal
Skin Irritation/Corrosion Causes skin irritation.[4][5][7]Dermal
Eye Irritation/Damage Causes serious eye irritation or damage.[4][5][7]Ocular
Carcinogenicity May cause cancer.Inhalation, Dermal, Oral
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[7]Environmental Release

Pre-Disposal Handling and Storage

Proper handling and storage of 2-(3-Hydroxyphenyl)acetohydrazide awaiting disposal are crucial to prevent accidental exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles with side shields.[2]

  • Ventilation: Handle the solid compound and its solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Segregation: Store waste 2-(3-Hydroxyphenyl)acetohydrazide separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4][9][10]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be clearly labeled as "Hazardous Waste" and list "2-(3-Hydroxyphenyl)acetohydrazide" as a constituent.[11]

Step-by-Step Disposal Protocol

The primary method for the disposal of 2-(3-Hydroxyphenyl)acetohydrazide is through a licensed hazardous waste management company. The following protocol details the steps for preparing the waste for collection.

Materials Required:

  • Appropriate PPE (lab coat, chemical-resistant gloves, safety goggles)

  • Chemical fume hood

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Sealable plastic bags

  • Inert absorbent material (e.g., vermiculite or sand) for spill cleanup

Procedure:

  • Work in a Controlled Environment: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

  • Containerize Pure Compound:

    • If disposing of the pure, solid compound, ensure it is in a securely sealed primary container.

    • Place this primary container into a larger, sealable plastic bag for secondary containment.[2]

  • Manage Contaminated Materials:

    • Any disposable items that have come into contact with 2-(3-Hydroxyphenyl)acetohydrazide (e.g., weighing paper, gloves, pipette tips) must be considered hazardous waste.

    • Place all contaminated disposables into a designated, clearly labeled, sealable plastic bag.[2]

  • Labeling the Waste Container:

    • Affix a hazardous waste label to the primary waste container.

    • Clearly write the full chemical name: "2-(3-Hydroxyphenyl)acetohydrazide" and an estimate of the quantity. Do not use abbreviations or chemical formulas.[11]

    • Indicate the date when the waste was first added to the container.

  • Waste Storage (Satellite Accumulation Area):

    • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[12][13] This area should be at or near the point of generation and under the control of laboratory personnel.[11]

    • Ensure the SAA is away from general traffic and incompatible chemicals.[8][10]

    • Keep the waste container closed at all times, except when adding waste.[9][11]

  • Arrange for Waste Pickup:

    • Once the container is nearly full (around 90%), or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[11]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.[2]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Skin Contact:

    • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[14]

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.[4]

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.[14]

    • Seek immediate medical attention.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the safe management of 2-(3-Hydroxyphenyl)acetohydrazide waste.

start Start: Waste Generation (2-(3-Hydroxyphenyl)acetohydrazide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_compound Pure Compound waste_type->pure_compound Solid Reagent contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Used Labware package_pure Secure in Primary Container & Place in Labeled Bag pure_compound->package_pure package_contaminated Place in Separate Labeled Waste Bag contaminated_materials->package_contaminated combine_waste Place all Waste Bags in Designated Hazardous Waste Container package_pure->combine_waste package_contaminated->combine_waste label_container Label Container: 'Hazardous Waste', Full Chemical Name, Date combine_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Contact EHS for Waste Pickup store_saa->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for 2-(3-Hydroxyphenyl)acetohydrazide.

By adhering to this guide, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental protection. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

  • Laboratory Waste Management Guidelines. (n.d.).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Toxicological Profile for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS.
  • Safety Data Sheet for a related compound. (2016, April 1).
  • Safety Data Sheet for a related compound. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet for Acethydrazide. (2025, December 18).
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (2025). BenchChem.
  • Safety Data Sheet for 3'-Hydroxyacetophenone. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for Hydrazine hydrate solution. (2025, November 6). Sigma-Aldrich.
  • Hydrazine (EHC 68, 1987). (n.d.). International Programme on Chemical Safety (IPCS), INCHEM.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • Safety Data Sheet for Carbohydrazide. (2025, April 30). TCI Chemicals.
  • Safety Data Sheet. (2025, December 4). BASF.
  • Material Safety Data Sheet for 2-(4-Hydroxyphenyl)ethanol. (n.d.).
  • Potential for Human Exposure to Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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